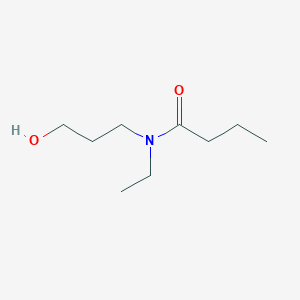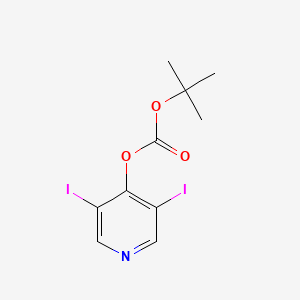
tert-Butyl 3,5-diiodopyridin-4-yl carbonate
Overview
Description
“tert-Butyl 3,5-diiodopyridin-4-yl carbonate” is a chemical compound with the molecular formula C10H11I2NO3 and a molecular weight of 447.01 . It is used for proteomics research .
Molecular Structure Analysis
The SMILES string of “tert-Butyl 3,5-diiodopyridin-4-yl carbonate” isCC(C)(C)OC(=O)Oc1c(I)cncc1I . The InChI key is AJSQVXIEJSVQID-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“tert-Butyl 3,5-diiodopyridin-4-yl carbonate” is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Activation and Synthesis of Complex Molecules
- Activation of Carboxylic Acids : Carboxylic acids can be activated using tert-butyl carbonates, leading to the formation of active esters. These esters serve as intermediates in synthesizing peptides and amides. The process emphasizes the utility of tert-butyl carbonate derivatives in facilitating bond formation between complex molecules (Basel & Hassner, 2002).
Development of Biodegradable Polymers
- Biodegradable Polycarbonates : The synthesis of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from tert-butyl epoxide derivatives and CO2 demonstrates the role of tert-butyl carbonate derivatives in producing biocompatible and biodegradable polymers. These materials have potential applications in medical devices and drug delivery systems (Tsai, Wang, & Darensbourg, 2016).
Catalyst and Ligand Design
- Catalysis and Ligand Development : The design and synthesis of polypyridine ruthenium(II) complexes incorporating tert-butyl carbonate derivatives highlight their role in developing catalysts for redox reactions and light absorption applications. Such complexes are instrumental in photovoltaic cells and photochemical water splitting (Bonnet et al., 2003).
Synthetic Methodologies
- Synthetic Transformations : Gold(I)-catalyzed reactions of propargylic tert-butyl carbonates to form cyclic carbonates showcase the utility of tert-butyl carbonate derivatives in organic synthesis. These reactions enable the efficient synthesis of cyclic carbonates, which are valuable intermediates in organic chemistry and pharmaceuticals (Buzas & Gagosz, 2006).
Advanced Material Synthesis
- Material Science Applications : The development of new materials, such as the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, underscores the role of tert-butyl carbonate derivatives in material science. These compounds serve as intermediates in synthesizing targeted molecules for various applications, including therapeutics and advanced materials (Zhang et al., 2022).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3,5-diiodopyridin-4-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSQVXIEJSVQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(C=NC=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230624 | |
| Record name | 3,5-Diiodo-4-pyridinyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186311-08-9 | |
| Record name | 3,5-Diiodo-4-pyridinyl 1,1-dimethylethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodo-4-pyridinyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




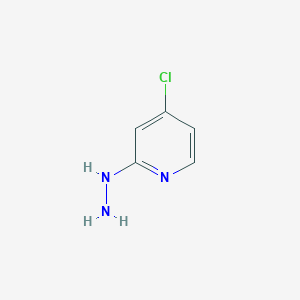

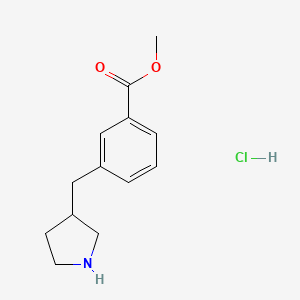
![3-[(1-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1462849.png)
![2-(1-(Cyclohexylmethyl)-4-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}-2-piperazinyl)-1-ethanol](/img/structure/B1462851.png)
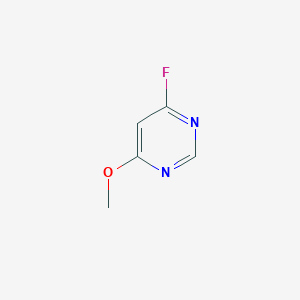

![3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1462854.png)

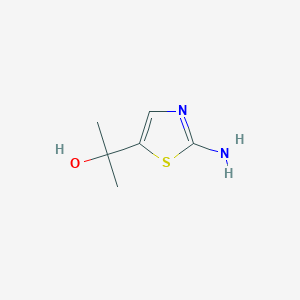
![6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1462857.png)
![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1462858.png)
